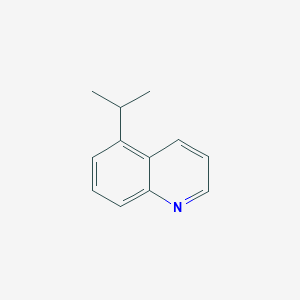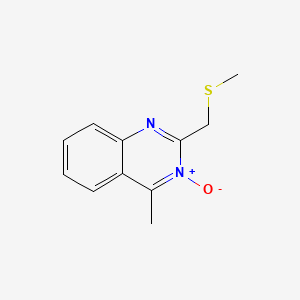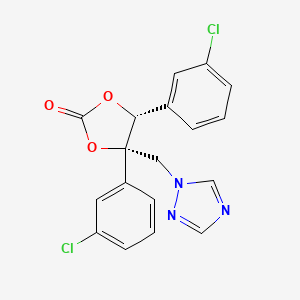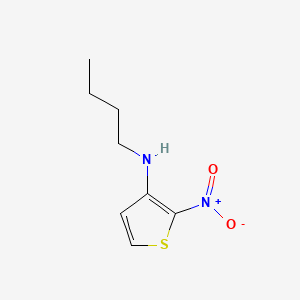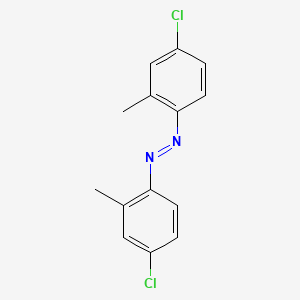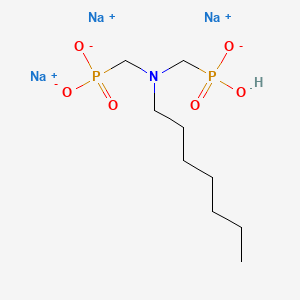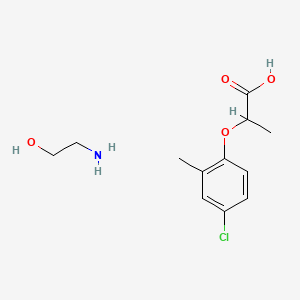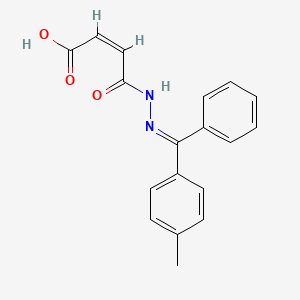
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is a chemical compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolone ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride typically involves the reaction of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
1,2-Dihydro-5-methyl-3H-pyrazol-3-one+Hydrazine hydrate→1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone
The hydrazone is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives with various functional groups.
Reduction: Amino-pyrazolone derivatives.
Substitution: Substituted hydrazone derivatives with different alkyl or acyl groups.
Aplicaciones Científicas De Investigación
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-methyl-5-pyrazolone: Employed as an intermediate in organic synthesis.
Uniqueness
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, distinguishing it from other pyrazolone derivatives.
Propiedades
Número CAS |
94313-67-4 |
|---|---|
Fórmula molecular |
C4H10Cl2N4 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
(5-methyl-1H-pyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-2-4(6-5)8-7-3;;/h2H,5H2,1H3,(H2,6,7,8);2*1H |
Clave InChI |
OXSDGCIUEYBNHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


